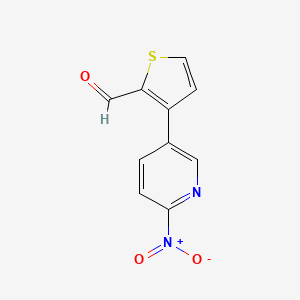

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17706163

Molecular Formula: C10H6N2O3S

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6N2O3S |

|---|---|

| Molecular Weight | 234.23 g/mol |

| IUPAC Name | 3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H6N2O3S/c13-6-9-8(3-4-16-9)7-1-2-10(11-5-7)12(14)15/h1-6H |

| Standard InChI Key | UQJOQWZHZFTAAI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C2=C(SC=C2)C=O)[N+](=O)[O-] |

Introduction

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a nitropyridine moiety and an aldehyde functional group. This compound belongs to the class of heterocyclic compounds, specifically those containing thiophene and pyridine rings, and is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) attached to the thiophene structure .

Synthesis of 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde

The synthesis of this compound typically involves the reaction of thiophene derivatives with nitropyridine compounds. The specific synthesis routes can vary based on desired yields and purity levels. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, using a polar solvent like dimethylformamide can enhance solubility and reactivity.

Synthesis Routes

-

Cross-Coupling Reactions: These reactions are often used to form the carbon-carbon bond between the thiophene and pyridine rings.

-

Nucleophilic Substitution: This method can be employed to introduce the nitro group onto the pyridine ring.

-

Formylation: The aldehyde group can be introduced through formylation reactions.

Applications and Potential Uses

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in the synthesis of biologically active molecules. Its unique structure makes it a valuable precursor for synthesizing compounds with potential biological activities, such as anticancer or antimicrobial agents.

Potential Biological Activities

Chemical Behavior and Reactions

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:

-

Nucleophilic Addition: The aldehyde group can react with nucleophiles to form new compounds.

-

Electrophilic Substitution: The nitro group can participate in electrophilic substitution reactions.

-

Cross-Coupling Reactions: The compound can be used as a substrate for further cross-coupling reactions to introduce additional functional groups.

Common Reagents

| Reagent | Reaction Type |

|---|---|

| Grignard Reagents | Nucleophilic Addition |

| Aryl Halides | Cross-Coupling Reactions |

| Amines | Nucleophilic Addition |

Scientific Uses and Future Directions

This compound is expected to exhibit typical properties associated with aromatic aldehydes and heterocycles, including reactivity towards nucleophiles and electrophiles. Its potential applications in medicinal chemistry are significant, particularly in the synthesis of compounds that may interact with biological targets such as enzymes or receptors.

Future Research Directions

-

Biological Activity Evaluation: Further studies are needed to evaluate the biological activity of 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde and its derivatives.

-

Synthetic Method Optimization: Optimizing synthesis conditions to improve yield and purity is crucial for large-scale applications.

-

Derivative Synthesis: Exploring the synthesis of derivatives with modified functional groups to enhance biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume